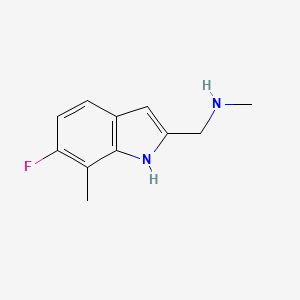
1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C11H13FN2 and its molecular weight is 192.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine, a compound with the molecular formula C11H13FN2, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound.
- Molecular Weight : 192.24 g/mol
- CAS Number : 883531-68-8
- Structure : The compound features an indole ring system substituted with a fluorine atom and a methyl group, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts, particularly in cancer research and neuropharmacology. Here are some key findings:
Anticancer Activity
This compound has shown promising anticancer properties, particularly against resistant cancer cell lines. In one study, derivatives of indole compounds were tested for their ability to inhibit the growth of oxaliplatin-resistant metastatic colorectal cancer (mCRC) cells. The compound exhibited significant cytotoxicity, leading to G2/M phase cell cycle arrest and downregulation of cyclin B1 expression .
| Compound | Cell Line | GI50 Value (µM) | Mechanism |
|---|---|---|---|
| FC116 (related derivative) | HCT-116/L (resistant) | Lower than standard therapies | Microtubule interaction |
| This compound | Various cancer lines | Not specified | Induction of apoptosis |
Neuropharmacological Effects
Research indicates that compounds similar to this compound may influence neurotransmitter systems. The indole structure is known for its interactions with serotonin receptors, suggesting potential applications in treating mood disorders .
The mechanisms underlying the biological activities of this compound involve:
- Microtubule Disruption : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics, which is critical in cancer cell division.
- Cell Cycle Arrest : Induction of G2/M phase arrest prevents cancer cells from proliferating.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental setups:
- In Vivo Studies : In animal models, treatment with related indole derivatives led to significant tumor reduction compared to controls. For instance, a study demonstrated a 78% reduction in tumor size at a dosage of 3 mg/kg .
- Combination Therapies : The compound showed enhanced efficacy when used in combination with established chemotherapeutics like oxaliplatin, suggesting potential for synergistic effects in treatment regimens .
Eigenschaften
IUPAC Name |
1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-7-10(12)4-3-8-5-9(6-13-2)14-11(7)8/h3-5,13-14H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUZSTOUMUHQFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)CNC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629556 |
Source


|
| Record name | 1-(6-Fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883531-68-8 |
Source


|
| Record name | 1-(6-Fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














